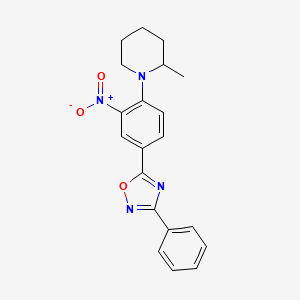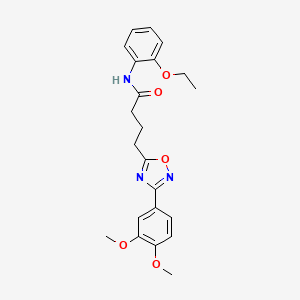
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide, also known as Lucanthone, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. It was originally developed as an anti-schistosomal drug, but its anti-cancer properties were discovered later.
Wirkmechanismus
The exact mechanism of action of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood. However, it is believed to act by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit the growth of cancer cells. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to have anti-inflammatory and anti-viral effects. However, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to have toxic effects on normal cells, which limits its use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily obtained and purified. It has also been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has some limitations for lab experiments. It has toxic effects on normal cells, which limits its use in certain experiments. It is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide. One direction is to explore its potential use in combination therapy with other anti-cancer drugs. Another direction is to explore its potential use in the treatment of viral infections. Finally, there is a need for further research on the toxic effects of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide on normal cells, in order to better understand its potential uses and limitations.
Synthesemethoden
The synthesis of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of quinoxaline with acetic anhydride, followed by the reaction with tert-butylbenzoic acid and paraformaldehyde. The resulting compound is then oxidized to form 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide. This synthesis method has been widely used in research laboratories and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has also been studied for its potential use in combination therapy with other anti-cancer drugs. In addition to its anti-cancer properties, 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory and anti-viral effects.
Eigenschaften
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14(25)20-18(23-17-7-5-6-8-19(17)24(20)27)13-28-21(26)15-9-11-16(12-10-15)22(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXFECUWXRGLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-4-oxidoquinoxalin-2-yl)methyl 4-tert-butylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)

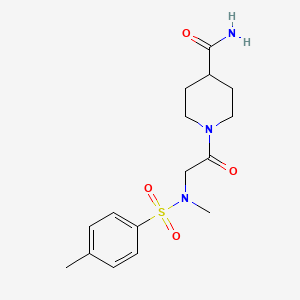
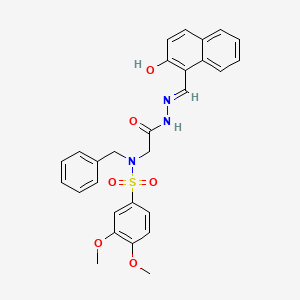
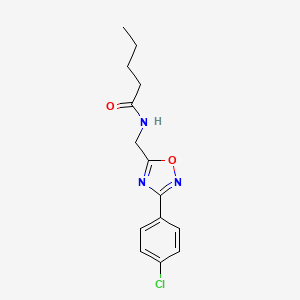

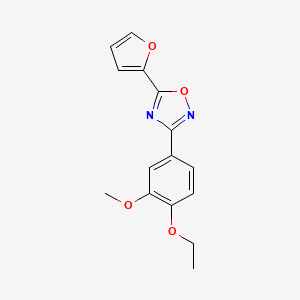
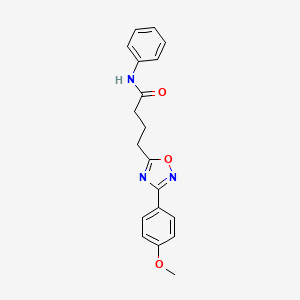

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
